molecular formula C9H10Cl3NO2 B8047252 (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride

Cat. No.: B8047252
M. Wt: 270.5 g/mol
InChI Key: SBVHKAWQDJPAQN-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is a chiral amino acid derivative It is characterized by the presence of an amino group, a dichlorophenyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of mono-chlorinated or dechlorinated derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role as a neurotransmitter analog. It can be used to investigate the mechanisms of neurotransmission and receptor binding.

Medicine

In medicinal chemistry, ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific biological activities.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target proteins, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl: The enantiomer of the compound, which may have different biological activities.

    3-Amino-3-(2,4-dichloro-phenyl)-propionic acid: The non-chiral version of the compound.

    2,4-Dichlorophenylacetic acid: A structurally similar compound with different functional groups.

Uniqueness

®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is unique due to its chiral nature and the presence of both amino and dichlorophenyl groups. This combination of features allows for specific interactions with biological targets, making it a valuable compound in research and development.

Biological Activity

(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride, also known as (R)-D-β-Phe(2,4-DiCl)-OH, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₉Cl₂NO₂
  • Molecular Weight : 234.08 g/mol
  • CAS Number : 778571-53-2

The compound features a dichlorophenyl group that enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antimicrobial Activity : The dichloro substitution on the phenyl ring has been shown to enhance the compound's antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures demonstrate significant activity against drug-resistant strains .
  • Anticancer Properties : Research has indicated that the compound can induce apoptosis in cancer cells. For instance, in studies involving MCF-7 breast cancer cells, treatment with this compound resulted in increased lactate dehydrogenase (LDH) enzyme activity, suggesting cell membrane damage and subsequent cell death .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

A study compared the antimicrobial efficacy of this compound with standard antibiotics. It was found to exhibit comparable minimum inhibitory concentrations (MICs) against various pathogens:

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. faecalis40Ceftriaxone50
P. aeruginosa30Amikacin25
S. typhi50Ciprofloxacin40
K. pneumoniae45Meropenem30

This data highlights the potential of this compound as an effective antimicrobial agent.

Anticancer Activity

In a study assessing the anticancer effects on Caco-2 colorectal cancer cells, treatment with the compound resulted in a significant reduction in cell viability:

Treatment Concentration (µM)Cell Viability (%)
1075
2550
5035
Control100

The results indicate that higher concentrations lead to more substantial reductions in cell viability, suggesting dose-dependent cytotoxicity.

Safety and Toxicology

Toxicological evaluations have shown that this compound exhibits low toxicity profiles in vitro. In animal models, no significant adverse effects were observed at therapeutic doses, reinforcing its potential for clinical applications .

Properties

IUPAC Name

(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHKAWQDJPAQN-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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